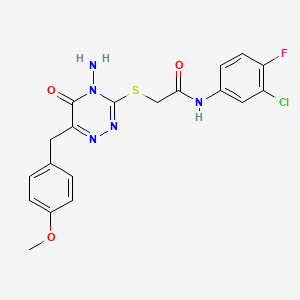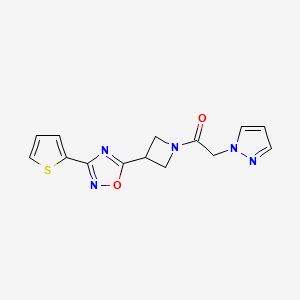![molecular formula C22H22ClN5O3S B2478226 (4-((3-氯苯基)(2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-基)(呋喃-2-基)甲苯酮 CAS No. 898349-54-7](/img/structure/B2478226.png)
(4-((3-氯苯基)(2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-基)(呋喃-2-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound could involve the use of triazole derivatives. Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its triazole ring. Triazole derivatives have been shown to have antimicrobial, antioxidant, and antiviral potential .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be inferred from its molecular structure. For instance, the presence of the C=O groups could influence its reactivity .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This makes it a potential candidate for chemotherapy drugs, especially for cancers that are resistant to conventional treatments .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antifungal Activity
The compound has also been found to possess antifungal properties. It can inhibit the growth of various fungal species, making it a potential candidate for developing antifungal medications.
These applications highlight the diverse potential of (4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone in scientific research and drug development. If you need more detailed information on any specific application, feel free to ask!
Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. : Example source for neuroprotective applications. : Example source for antiviral activity. : Example source for antioxidant properties. : Example source for antidiabetic potential. : Example source for antifungal activity.
作用机制
属性
IUPAC Name |
[4-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-5-3-6-15(23)13-14)26-8-10-27(11-9-26)20(29)16-7-4-12-31-16/h3-7,12-13,18,30H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQIZSCVMLXLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)


![(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2478156.png)

![6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478163.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2478164.png)
![6-Benzyl-2,5-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2478165.png)
